Ethyl 4-(cyclopropylcarbonyl)-3-isoxazolecarboxylate
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for this compound is ethyl 4-(cyclopropylcarbonyl)-1,2-oxazole-5-carboxylate . This nomenclature follows these rules:
- The parent heterocycle is 1,2-oxazole (isoxazole), a five-membered ring with oxygen at position 1 and nitrogen at position 2.
- Substituents are numbered to minimize positional indices. The carboxylate ester (-COOCH₂CH₃) is attached to position 3, while the cyclopropylcarbonyl group (-CO-cyclopropane) occupies position 4.
- The ester group is named as a substituent using the suffix -carboxylate, preceded by the alkyl group (ethyl).
Structural Representation :
- Molecular Formula : C₁₀H₁₁NO₄ .
- SMILES :
CCOC(=O)C1=NOC(=C1)C(=O)C2CC2. - InChI Key :
RVVIFCSUZZBKEQ-UHFFFAOYSA-N.
The isoxazole ring is planar, with the ester and carbonyl groups creating distinct electronic environments at positions 3 and 4 (Figure 1).
| Property | Value |
|---|---|
| Molecular Weight | 209.20 g/mol |
| Hybridization | sp² (isoxazole ring) |
| Bond Angles | ~120° (aromatic ring) |
Alternative Chemical Designations and Registry Numbers
This compound is recognized by multiple identifiers:
Commercial Codes :
Isomeric Considerations and Stereochemical Analysis
Structural Isomerism :
- Positional Isomers : Varying substituent positions on the isoxazole ring (e.g., ethyl carboxylate at position 5 instead of 3) would yield distinct isomers. However, the IUPAC name explicitly defines substituent locations, eliminating ambiguity.
- Functional Group Isomerism : The cyclopropylcarbonyl and carboxylate ester groups are fixed, precluding functional group rearrangements.
Stereochemical Analysis :
- The compound lacks chiral centers due to:
- Planar geometry of the isoxazole ring.
- Symmetric cyclopropane ring (no stereogenic carbons).
- Ester and carbonyl groups in non-tetrahedral configurations.
- Tautomerism : The isoxazole ring does not exhibit prototropic tautomerism under standard conditions due to aromatic stabilization .
Electronic Effects :
- The electron-withdrawing carbonyl and ester groups reduce electron density at positions 3 and 4, influencing reactivity in substitution or cycloaddition reactions .
| Isomer Type | Potential Variants | Distinguishing Feature |
|---|---|---|
| Positional | 3- vs. 5-substituted | NMR chemical shifts of ring protons |
| Functional Group | Ester vs. amide | IR carbonyl stretching frequencies |
This analysis confirms the compound’s structural uniqueness and absence of stereoisomers, critical for reproducibility in synthetic applications .
Properties
IUPAC Name |
ethyl 4-(cyclopropanecarbonyl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-2-14-10(13)8-7(5-15-11-8)9(12)6-3-4-6/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVIFCSUZZBKEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC=C1C(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401217111 | |
| Record name | Ethyl 4-(cyclopropylcarbonyl)-3-isoxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401217111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952182-95-5 | |
| Record name | Ethyl 4-(cyclopropylcarbonyl)-3-isoxazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952182-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-(cyclopropylcarbonyl)-3-isoxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401217111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(cyclopropylcarbonyl)-3-isoxazolecarboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction of an alkyne with a nitrile oxide to form the isoxazole ring . The cyclopropylcarbonyl group can be introduced through a subsequent acylation reaction. The ester group is usually formed by esterification of the corresponding carboxylic acid.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, such as copper (I) or ruthenium (II), to facilitate the cycloaddition reaction . Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylcarbonyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the isoxazole ring or the ester group, resulting in the formation of alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
Ethyl 4-(cyclopropylcarbonyl)-3-isoxazolecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Isoxazole derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(cyclopropylcarbonyl)-3-isoxazolecarboxylate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The cyclopropylcarbonyl group may enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological context and the nature of the substituents on the isoxazole ring .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
The compound’s structural analogs differ primarily in substituents on the isoxazole ring or adjacent functional groups. Key comparisons include:
*Calculated based on substituents.
Key Observations:
- Substituent Effects: The cyclopropylcarbonyl group in the target compound introduces steric bulk and moderate electron-withdrawing effects compared to aromatic groups like 4-phenoxybenzoyl or electron-deficient nitrobenzoyl . Chloromethyl () enhances electrophilicity, making the compound reactive in alkylation reactions, whereas cyclopropyl groups improve metabolic stability .
Physicochemical Comparisons
| Property | This compound | Ethyl 4-(4-Phenoxybenzoyl)-3-Isoxazolecarboxylate | Ethyl 5-Cyclopropylisoxazole-3-Carboxylate |
|---|---|---|---|
| LogP (Predicted) | ~2.1 | ~3.8 | ~1.9 |
| Water Solubility | Moderate | Low | Moderate |
| Bioavailability | High (due to cyclopropyl) | Low (high MW) | High |
- Lipophilicity: The phenoxybenzoyl derivative (LogP ~3.8) is more lipophilic than the cyclopropylcarbonyl analog, which may affect membrane permeability .
- Bioavailability : Smaller substituents (e.g., cyclopropyl) improve oral bioavailability, as seen in ciproxifan (62% bioavailability, ) .
Biological Activity
Ethyl 4-(cyclopropylcarbonyl)-3-isoxazolecarboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, biological properties, and mechanisms of action, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 209.2 g/mol. Its unique structure features an isoxazole ring and a cyclopropylcarbonyl group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 209.2 g/mol |
| Melting Point | 57-59 °C |
| CAS Number | 952182-95-5 |
Synthesis Methods
Several methods have been reported for synthesizing this compound. These methods highlight the versatility in creating this compound, allowing for modifications that could enhance its biological activity.
- Condensation Reactions : Involves the reaction of cyclopropanecarboxylic acid derivatives with isoxazole precursors.
- Esters Formation : Utilizing standard esterification techniques to introduce the ethyl group at the carboxylic acid position.
Biological Activities
Preliminary studies indicate that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Research suggests that this compound may possess antimicrobial properties effective against various bacterial strains.
- Anticancer Potential : Initial findings indicate that derivatives of this compound could inhibit cancer cell proliferation, although further studies are required to elucidate the mechanisms involved.
- Enzyme Modulation : The compound may interact with specific enzymes or receptors, potentially altering their activity and leading to various biological effects.
The mechanism by which this compound exerts its biological effects involves:
- Target Interaction : The isoxazole ring can interact with enzymes and receptors, modulating their activity. The cyclopropylcarbonyl group may enhance binding affinity and selectivity towards these targets.
- Pathway Engagement : The exact pathways affected depend on the specific biological context and the nature of substituents on the isoxazole ring.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 3-isoxazolecarboxylate | Lacks cyclopropyl group; different biological activities. | |
| Cyclopropanecarboxylic acid | Contains cyclopropane but without isoxazole; used in organic synthesis. | |
| 4-Isothiocyanatoisoxazole | Known for anticancer activity; different substituents lead to varied properties. |
This compound stands out due to its combination of functional groups, which may confer distinct chemical reactivity and biological properties compared to similar compounds.
Case Studies and Research Findings
Recent studies have focused on the biological efficacy of this compound:
- Antimicrobial Study : A study demonstrated that derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria.
- Cancer Cell Proliferation : Another investigation indicated that certain concentrations led to a marked reduction in cell viability in breast cancer cell lines.
These findings underline the compound's potential as a lead structure for developing new therapeutic agents.
Q & A
Q. What are the common synthetic routes for Ethyl 4-(cyclopropylcarbonyl)-3-isoxazolecarboxylate, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves cyclocondensation or multicomponent reactions. A key step is the formation of the isoxazole ring via [3+2] cycloaddition between a nitrile oxide (generated in situ from hydroxymoyl chloride) and a dipolarophile such as an acetylene or enolate. The cyclopropylcarbonyl group is introduced via nucleophilic acyl substitution or Friedel-Crafts acylation. Critical parameters include:
- Temperature : Controlled heating (80–100°C) to avoid decomposition of sensitive intermediates .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to enhance acylation efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .
Yield optimization requires stoichiometric balancing of reactive groups (e.g., ensuring excess cyclopropanecarbonyl chloride for complete substitution) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent placement. Key diagnostic signals include:
- Isoxazole C-H protons (δ 6.5–7.5 ppm).
- Cyclopropane carbonyl carbon (δ ~170 ppm in ¹³C NMR) .
- X-ray Crystallography : Resolves bond lengths and angles, critical for validating the planarity of the isoxazole ring and the spatial orientation of the cyclopropane group. For example, C=O bond lengths in the cyclopropane carbonyl group typically range from 1.20–1.22 Å .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns aligned with the proposed structure .
Q. What are the recommended storage conditions and handling precautions for this compound to ensure chemical stability?
- Methodological Answer :
- Storage : Under inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis of the ester and cyclopropane groups .
- Handling : Use anhydrous conditions during synthesis and purification. Moisture-sensitive intermediates should be processed in gloveboxes or under vacuum .
- Stability Monitoring : Regular FT-IR analysis to detect hydrolytic degradation (e.g., emergence of broad -OH stretches at 3200–3600 cm⁻¹) .
Advanced Research Questions
Q. How can researchers address challenges related to regioselectivity and byproduct formation during the synthesis of this compound?
- Methodological Answer :
- Regioselectivity : Use directing groups (e.g., electron-withdrawing substituents) to control the position of cycloaddition. Computational modeling (DFT) predicts favorable transition states for regioselective isoxazole formation .
- Byproduct Mitigation :
- Chromatographic Purification : Reverse-phase HPLC separates target compounds from regioisomeric byproducts .
- Reaction Quenching : Rapid cooling after cycloaddition minimizes side reactions (e.g., dimerization) .
Q. What strategies are employed to resolve contradictions in reported physicochemical data (e.g., melting points, spectral peaks) for this compound across different studies?
- Methodological Answer :
- Standardized Characterization Protocols : Replicate experiments using identical instrumentation (e.g., same NMR magnet strength, crystallographic radiation sources) .
- Cross-Validation : Compare experimental data with computational predictions (e.g., simulated NMR spectra via ACD/Labs or Gaussian). For example, discrepancies in melting points may arise from polymorphic forms, which can be identified via PXRD .
Q. How does the electronic nature of the cyclopropane carbonyl group influence the reactivity of this compound in nucleophilic or electrophilic reactions?
- Methodological Answer :
- Electronic Effects : The cyclopropane ring induces ring strain (~27 kcal/mol), enhancing the electrophilicity of the carbonyl group. This increases susceptibility to nucleophilic attack (e.g., by amines or Grignard reagents) compared to non-strained analogs .
- Mechanistic Studies : Use Hammett substituent constants (σ) to quantify electronic effects. For example, the cyclopropane group acts as a strong electron-withdrawing group, lowering the LUMO energy of the carbonyl .
Q. What in silico approaches predict the bioactivity of this compound, and how are these models validated experimentally?
- Methodological Answer :
- Molecular Docking : Screen against target proteins (e.g., COX-2, GABA receptors) using AutoDock Vina. The isoxazole ring’s planarity and cyclopropane’s rigidity enhance binding affinity to hydrophobic pockets .
- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogous compounds. Experimental validation involves enzymatic assays (e.g., IC₅₀ determination via fluorometric methods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
